molecular formula C5H7BrO4 B3250718 2-(Bromomethyl)succinic acid CAS No. 20469-57-2

2-(Bromomethyl)succinic acid

Cat. No. B3250718
CAS RN: 20469-57-2
M. Wt: 211.01 g/mol
InChI Key: HLTXOPWLZNXCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)succinic acid is a chemical compound that has shown potential in various scientific research applications. It is a derivative of succinic acid and is commonly used as a building block in organic synthesis.

Scientific Research Applications

1. Production of Succinic Acid

Succinic acid, derived from fermentation of agricultural carbohydrates, plays a significant role in various industries. It serves as a specialty chemical in the production of food, pharmaceuticals, surfactants, detergents, green solvents, biodegradable plastics, and as a growth stimulant in animal and plant industries. It's also a precursor for several industrial chemicals like 1,4-butanediol, tetrahydrofuran, γ-butyrolactone, adipic acid, and n-methylpyrrolidone (Zeikus et al., 1999).

2. Fermentation and Downstream Processing

Extensive research has been done on developing microbial strains for the bio-based production of succinic acid, including the use of genetically engineered Saccharomyces cerevisiae, Pichia kudriavzevii, Escherichia coli, and others (Ahn et al., 2016). Innovative downstream processes for the recovery and purification of succinic acid from fermentation broths have also been a focus, with methods like crystallization, precipitation, sorption, ion exchange, and liquid-liquid extraction being explored (Kurzrock & Weuster‐Botz, 2010).

properties

IUPAC Name

2-(bromomethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO4/c6-2-3(5(9)10)1-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTXOPWLZNXCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)succinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)succinic acid
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)succinic acid
Reactant of Route 3
2-(Bromomethyl)succinic acid
Reactant of Route 4
2-(Bromomethyl)succinic acid
Reactant of Route 5
2-(Bromomethyl)succinic acid
Reactant of Route 6
2-(Bromomethyl)succinic acid

Citations

For This Compound
6
Citations
RA Laursen, WC Shen, KG Zahka - Journal of Medicinal …, 1971 - ACS Publications
The synthesis of unlabeled and uC-labeled bromomesaconic acid (4) is described. Stable aq solutions of the isomeric compound, bromocitraconic acid (11), were prepared by …
Number of citations: 14 pubs.acs.org
W Shen - 1972 - search.proquest.com
the original submitted. Page 1 0LLL GGGGGGGG GGG LLLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 0 search.proquest.com
AJ Pallenberg - 1988 - ir.library.oregonstate.edu
Part I. The total synthesis of (+)-leptosphaerin (2), a metabolite of the marine Ascomycete Leptosphaeria Oraemaris (Linder) was achieved, unambiguously establishing both the relative …
Number of citations: 0 ir.library.oregonstate.edu
S Gogoi, NP Argade - Tetrahedron, 2006 - Elsevier
Starting from citraconic anhydride () a facile four-step synthesis of deoxyellipsoidone has been reported with 37% overall yield. An elegant six-step access to naturally occurring …
Number of citations: 16 www.sciencedirect.com
JM Eckert - 1997 - dspace.mit.edu
The total synthesis of complex natural products is a challenging and sometimes rewarding assignment. Progress in the routes to phorbol, a diterpene tumor promoter of the tigliane class…
Number of citations: 2 dspace.mit.edu
A Arfaoui, TB Ayed, H Amri - Journal de la Société Chimique de …, 2008 - sctunisie.org
3-(Bromomethyl) furan-2, 5-dione 5, a highly functionalized and reactive compound was prepared in three steps with an excellent yield starting from the dimethyl itaconate 1. …
Number of citations: 1 www.sctunisie.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.